4-(2,4-Dimethylphenyl)picolinic acid

Description

Structural Characteristics and Nomenclature

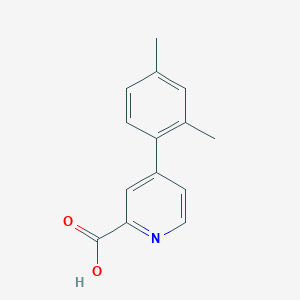

This compound belongs to the pyridinecarboxylic acid family, specifically classified as a picolinic acid derivative where the carboxylic acid functional group is positioned at the 2-position of the pyridine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid. The molecular structure consists of a pyridine ring system with a carboxylic acid substituent at position 2 and a 2,4-dimethylphenyl group attached at position 4 of the pyridine nucleus.

The structural analysis reveals that this compound possesses a molecular formula of C14H13NO2 with a molecular weight of 227.25 grams per mole. The presence of the 2,4-dimethylphenyl substituent significantly influences the compound's steric and electronic properties compared to unsubstituted picolinic acid. The two methyl groups on the phenyl ring are positioned at the ortho and para positions relative to the point of attachment to the pyridine ring, creating a specific substitution pattern that affects the molecule's overall conformation and reactivity profile.

The three-dimensional molecular geometry demonstrates the spatial arrangement of functional groups, with the phenyl ring potentially adopting various conformational orientations relative to the pyridine plane due to rotational freedom around the carbon-carbon bond connecting the two aromatic systems. This structural flexibility contributes to the compound's ability to participate in diverse chemical reactions and intermolecular interactions.

Historical Context in Heterocyclic Chemistry

The development and study of picolinic acid derivatives can be traced through the broader evolution of heterocyclic chemistry, particularly the investigation of pyridine-based compounds. Picolinic acid itself was first systematically characterized in the late 19th century when Hugo Weidel conducted comprehensive studies on picoline isomers and their oxidation products. Weidel's work in 1879 involved the oxidation of α-picoline with potassium permanganate, yielding what he termed "Picolinsäure" or picolinic acid, establishing the foundational understanding of pyridinecarboxylic acid structures.

The historical progression of pyridinecarboxylic acid research demonstrates the systematic approach to understanding positional isomerism in these heterocyclic systems. Early chemists recognized that pyridinecarboxylic acids could exist in three distinct isomeric forms: picolinic acid with the carboxyl group at position 2, nicotinic acid at position 3, and isonicotinic acid at position 4. This fundamental classification system provided the framework for later investigations into substituted derivatives such as this compound.

The evolution of synthetic methodologies in heterocyclic chemistry during the 20th century enabled the preparation of increasingly complex picolinic acid derivatives. Advanced coupling reactions, particularly Suzuki coupling protocols, have become instrumental in constructing carbon-carbon bonds between aromatic rings, facilitating the synthesis of compounds like this compound. These synthetic advances have opened new avenues for exploring structure-activity relationships and developing novel applications for picolinic acid derivatives in various scientific disciplines.

Contemporary research has expanded the understanding of picolinic acid derivatives beyond their basic structural characteristics to encompass their roles as versatile building blocks in organic synthesis and their potential applications in medicinal chemistry. The systematic study of these compounds has revealed their capacity to serve as ligands, catalysts, and bioactive molecules, contributing to their continued relevance in modern chemical research.

Positional Isomerism in Picolinic Acid Derivatives

Positional isomerism represents a fundamental concept in the chemistry of picolinic acid derivatives, where the spatial arrangement of substituents on the pyridine ring dramatically influences chemical behavior and physical properties. The picolinic acid framework, with its carboxylic acid group fixed at the 2-position, allows for substitution at positions 3, 4, 5, and 6 of the pyridine ring, each yielding distinct isomeric compounds with unique characteristics.

In the case of this compound, the phenyl substituent occupies the 4-position of the pyridine ring, which is meta to the carboxylic acid group and para to the nitrogen atom. This specific positioning creates a unique electronic environment that differs significantly from alternative substitution patterns. Comparison with related isomers demonstrates the profound impact of positional variation on molecular properties and reactivity patterns.

| Position of Phenyl Substitution | Relationship to Carboxylic Acid | Relationship to Nitrogen | Electronic Character |

|---|---|---|---|

| Position 3 | Ortho | Meta | Enhanced electron withdrawal |

| Position 4 | Meta | Para | Moderate electronic influence |

| Position 5 | Para | Meta | Reduced steric interaction |

| Position 6 | Meta | Ortho | Maximum steric hindrance |

The 4-position substitution pattern in this compound provides an optimal balance between electronic effects and steric accessibility. Research on related picolinic acid derivatives has shown that substituents at the 4-position maintain sufficient distance from both the carboxylic acid functionality and the pyridine nitrogen to minimize adverse steric interactions while still allowing for meaningful electronic communication through the aromatic system.

Comparative analysis with other positionally isomeric compounds reveals distinct differences in chemical reactivity and biological activity. For instance, 6-(2,4-Dimethylphenyl)picolinic acid, where the phenyl group is positioned ortho to the carboxylic acid, exhibits markedly different properties due to increased steric crowding and altered electronic distribution. The molecular weight of 227.25 grams per mole for the 6-substituted isomer matches that of the 4-substituted compound, but the spatial arrangement of atoms creates entirely different chemical environments.

The systematic study of positional isomers has revealed that electronic effects transmitted through the pyridine ring system play a crucial role in determining the overall behavior of these compounds. The 2,4-dimethylphenyl substituent acts as an electron-donating group, and its influence on the pyridine system varies depending on its position relative to the nitrogen atom and carboxylic acid group. This electronic modulation affects properties such as acidity, nucleophilicity, and coordination behavior with metal centers.

Advanced spectroscopic techniques have enabled detailed characterization of these positional isomers, revealing subtle but significant differences in nuclear magnetic resonance chemical shifts, infrared stretching frequencies, and ultraviolet-visible absorption spectra. These analytical distinctions provide valuable tools for identifying and quantifying specific isomers in complex mixtures and reaction products.

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-12(10(2)7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDARWLWTCNKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(2,4-Dimethylphenyl)picolinic acid is enveloped viruses . It inhibits the entry of these viruses by targeting viral-cellular membrane fusion . It has shown broad-spectrum antiviral activity against several enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Mode of Action

this compound acts primarily by inhibiting membrane fusion events during viral entry . This compound compromises the integrity of the viral membrane, inhibits virus-cellular membrane fusion, and interferes with cellular endocytosis .

Biochemical Pathways

It is known that the compound disrupts the process of viral entry into host cells, which is a critical step in the viral replication cycle .

Result of Action

The result of the action of this compound is the inhibition of viral entry into host cells, thereby preventing the replication of the virus and the subsequent spread of infection . This leads to a decrease in viral load and potentially aids in the recovery of the infected individual .

Biochemical Analysis

Biochemical Properties

4-(2,4-Dimethylphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc finger proteins, which are crucial for DNA binding and gene expression regulation. The nature of these interactions often involves coordination with metal ions, which can influence the activity of the enzymes and proteins it binds to.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which is vital for immune response and inflammation regulation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved immune response. At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Biological Activity

4-(2,4-Dimethylphenyl)picolinic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from picolinic acid, which is a metabolite of tryptophan and has been studied for various biological effects. The structural formula can be represented as follows:

This compound features a picolinic acid backbone with a dimethylphenyl substituent at the 4-position, which may influence its interaction with biological targets.

Research indicates that picolinic acid and its derivatives can influence several biological pathways:

- Neuroprotective Effects : Picolinic acid has been shown to possess neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

- Immunomodulation : It enhances macrophage activity by inducing the expression of inflammatory cytokines such as MIP-1α and MIP-1β. This action is thought to occur via iron chelation mechanisms that facilitate immune responses .

- Antiviral Activity : Picolinic acid exhibits antiviral properties against various viruses including HIV and HSV. It is believed to act by increasing apoptosis in infected cells and reducing viral replication .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the activity of certain tyrosine kinases associated with cancer progression. For example:

- Tyrosine Kinase Inhibition : Compounds similar to this compound have shown high inhibitory activity against ZAP-70 and SYK kinases, crucial in lymphoma pathogenesis. In some cases, inhibitory activities exceeded 90% .

Case Studies

- Macrophage Activation in Cancer :

- Antiviral Efficacy :

Table 1: Summary of Biological Activities

Table 2: Concentrations Used in Experimental Studies

Scientific Research Applications

Catalysis

4-(2,4-Dimethylphenyl)picolinic acid has been investigated for its role in catalytic processes. The structural characteristics of this compound allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can enhance catalytic activity in various reactions. For instance, amides derived from picolinic acid have shown potential applications in catalysis due to their ability to stabilize transition states .

Coordination Chemistry

The compound is significant in coordination chemistry, where it can form complexes with transition metals. These complexes are useful in various applications, including:

- Molecular Devices : The structural versatility of this compound allows for the design of molecular switches and sensors that can respond to environmental stimuli.

- Material Science : Coordination compounds featuring this acid are explored for their properties in creating novel materials with specific electronic or optical characteristics.

Organic Synthesis

As a building block in organic synthesis, this compound serves as an intermediate for producing more complex molecules. Its derivatives can be synthesized through various methods, including:

- Amide Formation : The reaction of this compound with amines leads to the formation of amides that possess unique biological and chemical properties .

- Peptide Coupling Reactions : This compound can be utilized in peptide synthesis by acting as a coupling reagent, facilitating the formation of peptide bonds between amino acids.

Case Study 1: Catalytic Applications

A study demonstrated the use of picolinic acid derivatives, including this compound, in catalyzing reactions involving carbon-carbon bond formations. The research highlighted the improved yields and selectivity achieved using these catalysts compared to traditional methods .

Case Study 2: Coordination Complexes

Research on coordination complexes formed with this compound revealed their potential use in drug delivery systems. The stability of these complexes in biological environments suggests they could serve as carriers for pharmaceutical agents .

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The following table compares 4-(2,4-Dimethylphenyl)picolinic acid with structurally similar picolinic acid derivatives, highlighting substituent variations and their implications:

Physicochemical Properties and Substituent Effects

- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases hydrophobicity (higher LogP), favoring membrane permeability but reducing aqueous solubility compared to polar analogs like 4-(4-Methoxyphenyl)picolinic acid .

- Acidity : Electron-donating methyl groups decrease the acidity of the carboxylic acid moiety (higher pKa) relative to electron-withdrawing substituents (e.g., formyl or fluorine) .

Preparation Methods

Preparation of Picolinic Acid Derivatives via Acid Chloride Intermediates

A widely used approach for preparing picolinic acid derivatives, including substituted analogues, involves the conversion of picolinic acid to its acid chloride, which then undergoes further reactions to introduce desired substituents.

Step 1: Formation of Picolinoyl Chloride

Picolinic acid is reacted with a chlorinating agent such as thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or triphosgene. The reaction is typically carried out in an inert solvent like toluene or benzene, at temperatures around 55–65°C, often under reflux for 2–3 hours. The acid chloride is isolated by distillation under reduced pressure to remove excess chlorinating agent and solvent.Step 2: Coupling with Aryl or Alkyl Substituents

The acid chloride intermediate is then reacted with the appropriate aryl compound—in this case, a 2,4-dimethylphenyl derivative—under basic conditions and in the presence of catalysts or coupling agents to form the target picolinic acid derivative. Catalysts such as triethylamine or N,N-dimethylformamide may be used to facilitate the reaction.Step 3: Hydrolysis and Purification

After coupling, hydrolysis or neutralization steps are performed to obtain the carboxylic acid form of the product. Washing with saturated sodium bicarbonate and brine, followed by drying and concentration under reduced pressure, yields the purified product.

Catalytic Coupling via Palladium-Catalyzed C-H Activation

Recent advances have demonstrated the use of palladium-catalyzed direct C-H/N-H coupling to form heterocyclic and aryl-substituted picolinic acid derivatives:

Picolinic Acid as a Directing Group:

The pyridine nitrogen in picolinic acid acts as a directing group to facilitate selective activation of C-H bonds adjacent to the pyridine ring, allowing for palladium-catalyzed coupling with aryl amines or other nucleophiles.Oxidative Cyclization:

Using oxidants such as PhI(OAc)2 in toluene at elevated temperatures (80–120°C), palladium catalysis enables the formation of C-C or C-N bonds directly on the picolinic acid scaffold, which can be adapted to introduce aryl groups like 2,4-dimethylphenyl.Reaction Conditions:

The process requires palladium acetate as a catalyst, an oxidant, and an aprotic solvent such as toluene. The reaction proceeds under mild to moderate heating and is effective for both sp2 and sp3 C-H bonds.

Amide Formation via Peptide Coupling Agents

For derivatives involving amide linkages, standard peptide coupling agents are employed:

Activation with HATU and Hunig’s Base:

Picolinic acid derivatives can be reacted with amines (including substituted phenylamines) using coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and Hunig’s base (diisopropylethylamine) in aprotic solvents (e.g., DMF, DMSO, toluene).Reaction Conditions:

Reactions are typically performed at room temperature or slightly elevated temperatures, with stirring for extended periods (e.g., 16 hours) to ensure completion.Purification:

The reaction mixture is quenched with water, and the product is isolated by extraction and chromatographic techniques.

Side Reactions and Considerations

Ring Chlorination Side Products:

When using thionyl chloride for acid chloride formation, chlorination of the pyridine ring can occur, leading to 4-chloropicolinamide byproducts. These can be separated by chromatography but require careful control of reaction conditions to minimize.Solvent and Catalyst Selection:

Choice of solvent (toluene, benzene, DMSO, DMF, THF) and catalyst (palladium acetate, copper salts) significantly affects yield and selectivity.

Summary Table of Preparation Methods

Research Findings and Yields

The acid chloride method yields picolinic acid derivatives with moderate to high yields (typically 50–80%), though side reactions can reduce purity.

Palladium-catalyzed coupling offers a novel route with good selectivity for arylation but may have moderate yields depending on substrate and conditions.

Peptide coupling reactions provide clean amide formation with yields ranging from 60–85%, depending on amine and solvent choice.

Q & A

Q. What are the common synthetic routes for 4-(2,4-dimethylphenyl)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via decarboxylative cross-coupling reactions using palladium-based catalysts. For example, palladium dichloride adducts with phosphine ligands (e.g., N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine) enable coupling of 4-picolinic acid derivatives with aryl halides. Key variables include catalyst loading (1–5 mol%), solvent polarity (DMF or THF), and temperature (80–120°C). Optimization studies suggest higher yields (70–85%) in anhydrous DMF at 100°C under inert atmospheres . Alternative routes include Suzuki-Miyaura coupling of boronic acids with halogenated picolinic acid precursors .

Q. Which analytical techniques are most reliable for characterizing this compound and its metal complexes?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like aromatic proton environments and methyl group positions. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For metal complexes (e.g., with Pd or Cu), X-ray crystallography provides precise coordination geometry, while IR spectroscopy identifies binding modes (e.g., bidentate vs. monodentate) via shifts in carboxylate stretching frequencies (1650–1700 cm⁻¹) . Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How does this compound function as a ligand in coordination chemistry?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and carboxylic oxygen. This chelation stabilizes metal centers (e.g., Pd, Cu) in square-planar or octahedral geometries. Applications include catalysis (e.g., C–C bond formation) and material synthesis. For instance, palladium complexes of analogous picolinic acids show enhanced catalytic activity in cross-coupling reactions due to improved electron-donor properties .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in catalytic performance of palladium complexes of this compound?

- Methodological Answer : Variations in catalytic efficiency (e.g., turnover numbers ranging from 500–1500) arise from ligand steric effects, solvent polarity, and metal-ligand bond stability. Computational studies (DFT) reveal that electron-withdrawing substituents on the phenyl ring lower the energy barrier for oxidative addition steps. Experimental validation via kinetic isotopic labeling (KIE) and Hammett plots can resolve contradictions in rate data . For example, bulky 2,4-dimethyl groups may hinder substrate access to the metal center, reducing activity in sterically constrained reactions .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways. Parameters like Fukui indices identify nucleophilic/electrophilic sites on the ligand. For instance, the carboxylic oxygen in this compound shows high electrophilicity (f⁻ = 0.15), favoring coordination to electron-deficient metals. Solvent effects are incorporated via PCM models, while transition-state simulations validate decarboxylation energetics .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., split peaks for methyl groups) often stem from dynamic processes like hindered rotation. Variable-temperature NMR (VT-NMR) between −50°C and 25°C can freeze conformers, clarifying splitting patterns. For mass spectrometry, high-resolution instruments (Q-TOF) differentiate isotopic clusters from co-eluting impurities. X-ray crystallography remains the gold standard for unambiguous structural assignment .

Q. How can reaction conditions be optimized to suppress side reactions in the synthesis of this compound derivatives?

- Methodological Answer : Side reactions (e.g., over-oxidation or dimerization) are minimized by controlling stoichiometry (1:1 aryl halide/acid ratio) and using radical scavengers (TEMPO). Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h), limiting degradation. For air-sensitive steps, Schlenk-line techniques under argon mitigate oxidation. Reaction monitoring via TLC or inline IR ensures timely quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.